

# The Pharmacological Profile of Latanoprost: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

Latanoprost is a prostaglandin F2α analogue and a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1][2] [3] It is an isopropyl ester prodrug that, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[4][5][6] This conversion is critical for its therapeutic effect, which is primarily mediated through enhanced aqueous humor outflow.[1][7] As the first topical prostaglandin analogue approved for glaucoma treatment, its high efficacy, once-daily dosing regimen, and favorable safety profile have established it as a first-line therapeutic option.[5][8]

# **Mechanism of Action**

Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor, a G-protein-coupled receptor.[1][5] The primary mechanism of action involves increasing the outflow of aqueous humor, the fluid that fills the front part of the eye, through the uveoscleral pathway.[1] [7] This is in contrast to other glaucoma medications that primarily affect aqueous humor production or the conventional trabecular meshwork outflow pathway.[9]

Activation of the FP receptors located in the ciliary muscle leads to a cascade of intracellular events.[5][8] This includes the relaxation of the ciliary smooth muscles and the remodeling of the extracellular matrix within the uveoscleral pathway.[5] It is proposed that latanoprost





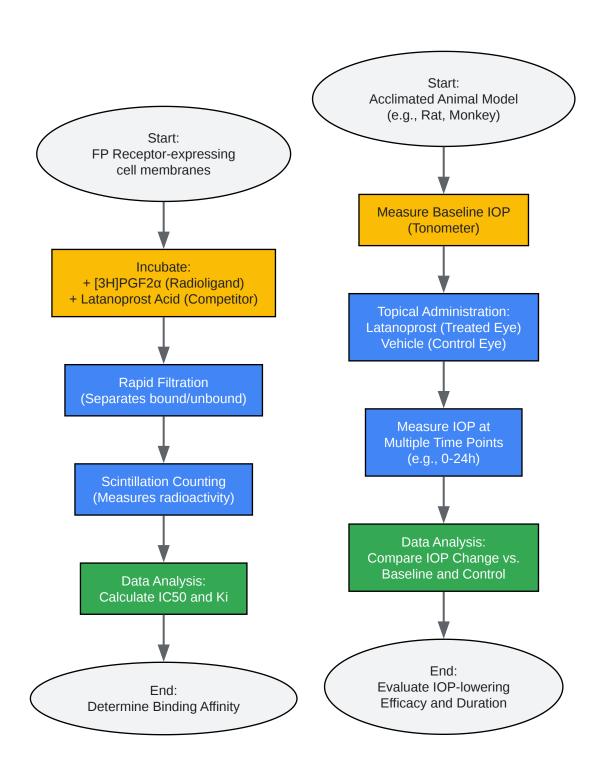


upregulates matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix components like collagen.[4][5] This enzymatic remodeling increases the permeability of the uveoscleral tissues, thereby reducing resistance to aqueous humor outflow and lowering IOP. [4]

Additionally, some research suggests that latanoprost may have neuroprotective effects and can promote neurite outgrowth in retinal ganglion cells through the PI3K-Akt-mTOR signaling pathway, which is independent of its IOP-lowering effect.[10]









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